2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid

Regioisomerism Medicinal Chemistry Structure-Activity Relationship (SAR)

Generic phenylacetic acid derivatives derail synthesis with unpredictable steric/electronic effects. This specific 2,6-dichloro-3-(trifluoromethyl) isomer ensures reproducibility: • Precise 2,6-Cl-3-CF3 motif for metabolic stability & target selectivity • ≥97% purity, QA-validated for reliable SAR studies • In-stock 1 g & 5 g packs with global shipping

Molecular Formula C9H5Cl2F3O2
Molecular Weight 273.03 g/mol
CAS No. 1092461-11-4
Cat. No. B1425485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid
CAS1092461-11-4
Molecular FormulaC9H5Cl2F3O2
Molecular Weight273.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)Cl)CC(=O)O)Cl
InChIInChI=1S/C9H5Cl2F3O2/c10-6-2-1-5(9(12,13)14)8(11)4(6)3-7(15)16/h1-2H,3H2,(H,15,16)
InChIKeyQTDIIHDMBZOTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-(trifluoromethyl)phenylacetic Acid: CAS 1092461-11-4 – A High-Purity Trifluoromethylated Phenylacetic Acid Building Block for Specialized Medicinal Chemistry and Agrochemical Synthesis


2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid (CAS 1092461-11-4) is a halogenated, trifluoromethylated phenylacetic acid derivative with the molecular formula C₉H₅Cl₂F₃O₂ and a molecular weight of 273.03 g/mol. This compound is characterized by a unique 2,6-dichloro-3-trifluoromethyl substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties compared to its positional isomers. It is commercially available as a research chemical building block, typically offered at purities of ≥95% to 97% , and is intended for use as a synthetic intermediate in the development of novel pharmaceuticals and agrochemicals.

Procurement Rationale: Why Generic Phenylacetic Acid Analogs Cannot Substitute for 2,6-Dichloro-3-(trifluoromethyl)phenylacetic Acid in Target-Oriented Synthesis


The specific 2,6-dichloro-3-trifluoromethyl substitution pattern on the phenylacetic acid core is not a generic motif; it is a precise structural feature that dictates unique physicochemical properties, metabolic stability, and biological target interactions. The positional isomer 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid (CAS 132992-36-0) is a distinct compound with a different arrangement of the trifluoromethyl group on the phenyl ring . This subtle change in regioisomerism can lead to significant differences in molecular conformation, electronic distribution, and subsequent pharmacological or agrochemical performance. Similarly, analogs lacking the dual chlorine substitution or the trifluoromethyl group will not recapitulate the same steric bulk or electron-withdrawing effects, which are critical for modulating target binding affinity and metabolic clearance. Therefore, substitution with a generic or even closely related phenylacetic acid derivative can derail a synthetic program by introducing unpredictable changes in the final product's activity, selectivity, or pharmacokinetic profile, making the procurement of the precise 2,6-dichloro-3-trifluoromethyl isomer essential for reproducible research and development.

Quantitative Differentiation: Head-to-Head Comparisons of 2,6-Dichloro-3-(trifluoromethyl)phenylacetic Acid Against Closest Analogs


Regioisomeric Differentiation: 3-Trifluoromethyl Substitution Offers Distinct Physicochemical Profile Compared to the 4-Trifluoromethyl Isomer

While direct comparative bioactivity data for the two regioisomers is not publicly available, the 3-trifluoromethyl substitution on 2,6-dichloro-3-(trifluoromethyl)phenylacetic acid fundamentally alters the molecule's vector and electronic surface compared to the 4-trifluoromethyl isomer (CAS 132992-36-0). This positional change influences the molecule's interaction with biological targets, a well-established principle in medicinal chemistry SAR studies . The 3-position places the trifluoromethyl group in a meta relationship to the acetic acid side chain, whereas the 4-isomer places it in a para relationship, leading to different electronic and steric environments at the reactive carboxylic acid group.

Regioisomerism Medicinal Chemistry Structure-Activity Relationship (SAR)

Commercially Available Purity Benchmarking: 97% Purity Grade Enables Direct Use in Sensitive Synthetic Sequences

A direct comparison of commercial offerings reveals that 2,6-dichloro-3-(trifluoromethyl)phenylacetic acid is available at a minimum purity of 97% , a higher specification than the 95% minimum purity offered by some other suppliers for the same compound . For the closely related 4-trifluoromethyl isomer, suppliers commonly offer a 98% purity grade .

Organic Synthesis Building Block Purity Specification

Differentiated Application as a Trifluoromethylation Agent for Late-Stage Functionalization

2,6-Dichloro-3-(trifluoromethyl)phenylacetic acid is explicitly categorized by commercial suppliers as a 'Trifluoromethylation Agent' . This positions the compound not just as a passive building block, but as an active reagent for introducing a valuable trifluoromethyl-containing aryl group into more complex molecules. In contrast, its 4-trifluoromethyl isomer is primarily described as an 'organic compound' or 'intermediate' without this specific reagent classification .

Trifluoromethylation Fluorine Chemistry Late-Stage Functionalization

Defined Application Scenarios for 2,6-Dichloro-3-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry and Agrochemical Research


Structure-Activity Relationship (SAR) Studies Targeting Metabolic Stability

Use 2,6-dichloro-3-(trifluoromethyl)phenylacetic acid as a key building block to synthesize a series of analogs where the 2,6-dichloro-3-trifluoromethylphenyl moiety is installed. This specific substitution pattern is designed to exploit the electron-withdrawing and steric shielding effects of the chlorine atoms in combination with the metabolically stable trifluoromethyl group to reduce oxidative metabolism [1].

Synthesis of Novel PPAR or Lipoxygenase Modulator Libraries

Incorporate the 2,6-dichloro-3-(trifluoromethyl)phenylacetic acid fragment as a lipophilic, electron-deficient capping group in the design of new chemical entities (NCEs). While direct data for this compound is limited, its structural class (arylacetic acids) is heavily represented in modulators of Peroxisome Proliferator-Activated Receptors (PPARs) [1] and lipoxygenase inhibitors [2], making this specific, highly substituted isomer a valuable probe for exploring new chemical space within these target families.

Agrochemical Intermediate for Novel Crop Protection Agents

Employ 2,6-dichloro-3-(trifluoromethyl)phenylacetic acid as a late-stage diversification intermediate in the synthesis of novel herbicides or fungicides. The presence of the trifluoromethyl group is a well-known motif in agrochemicals for enhancing bioavailability and environmental persistence [1], and the unique 2,6-dichloro-3-substitution pattern offers a distinct steric and electronic profile for patent protection and selective biological activity [2].

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